Neolitacumone A
Description
Neolitacumone A is a eudesmanolide-type sesquiterpenoid isolated from the roots of Neolitsea acuminatissima (Lauraceae), a plant endemic to Taiwan . Its molecular formula, C₁₅H₂₁O₄, was determined via high-resolution electrospray ionization mass spectrometry (HRESIMS; m/z 265.1438 [M+H]⁺), and its structure features a 5-oxygenated-3-methyl-5-hydrofuran-2-one moiety characteristic of eudesmanolides . Key structural attributes include:
- A carbonyl group at C-1, distinguishing it from other neolitacumones .
- Hydroxyl and methyl substituents at C-8 and C-3, respectively .
- A specific optical rotation of [α]²⁵_D = −7.3 (in MeOH), indicating its enantiomeric configuration .
This compound has been investigated for its β-glucuronidase (βG) inhibitory activity, a target for mitigating chemotherapy-induced diarrhea (CID). However, its derivatives exhibit varying efficacy, prompting comparative studies with analogous compounds .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(8R,8aR,9aS)-8,9a-dihydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-12(16)14(3)7-15(18)11(6-10(8)14)9(2)13(17)19-15/h10,12,16,18H,1,4-7H2,2-3H3/t10?,12-,14-,15+/m1/s1 |
InChI Key |
WSGUEAHXLYQKIH-VNOZQXCDSA-N |
Isomeric SMILES |
CC1=C2CC3C(=C)CC[C@H]([C@@]3(C[C@@]2(OC1=O)O)C)O |
Canonical SMILES |
CC1=C2CC3C(=C)CCC(C3(CC2(OC1=O)O)C)O |
Synonyms |
neolitacumone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Spectroscopic Comparisons
Table 1: Structural and Bioactive Differences Among Neolitacumones and Analogs
Key Observations:
Substituent Effects: C-8 Hydroxyl vs. Methoxy: Methyl-neolitacumone A, with a methoxy group at C-8, shows similar βG inhibition to this compound (~45%), suggesting minor steric or electronic effects at this position . Carbonyl at C-1: this compound and E share a C-1 carbonyl, but Neolitacumone E’s reduced bioactivity (<30% inhibition) highlights the importance of diene conjugation (C-4(15),7(11)-diene in E vs. saturated bonds in A) .
Stereochemical Variations :
Bioactivity and Mechanism Insights
- Potency of Non-Sesquiterpenoids: Demethoxydaibucarboline A (a quinoline alkaloid) and quercetin (a flavonoid) exhibit stronger βG inhibition (~80%) than this compound, underscoring the role of aromatic systems in enzyme binding .
- Specificity for Bacterial βG : this compound derivatives selectively inhibit bacterial βG (linked to CID) without affecting human isoforms, making them safer candidates for clinical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
